

Technical Guide: 3-Phenylpropanoic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Phenylpropanoic anhydride*

Cat. No.: B091862

[Get Quote](#)

CAS Number: 15781-96-1[1][2]

This technical guide provides an in-depth overview of **3-Phenylpropanoic anhydride**, a significant reagent and intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines its chemical and physical properties, key experimental methodologies, and illustrates a fundamental reaction pathway.

Core Properties and Data

3-Phenylpropanoic anhydride, also known as hydrocinnamic anhydride, is a symmetrical anhydride derived from 3-phenylpropanoic acid. Its utility in synthesis is primarily centered on its function as an acylating agent, enabling the introduction of the 3-phenylpropanoyl group into various molecules.

Physicochemical and Computed Data

The following table summarizes key quantitative data for **3-Phenylpropanoic anhydride**, providing a comparative overview of its molecular and physical properties.

Property	Value	Source(s)
CAS Number	15781-96-1	[1] [2]
Molecular Formula	C ₁₈ H ₁₈ O ₃	[1] [2]
Molecular Weight	282.33 g/mol	[1] [2]
IUPAC Name	3-phenylpropanoyl 3-phenylpropanoate	[2]
XLogP3	3.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	8	[1]
Exact Mass	282.125594432 Da	[1]
Complexity	293	[1]
Polar Surface Area	43.37 Å ²	[1]

Experimental Protocols

The primary application of **3-Phenylpropanoic anhydride** and its in-situ generated analogues is in acylation reactions, particularly for the formation of amides and esters. Below is a representative experimental protocol for the direct formation of an amide from 3-phenylpropanoic acid, a reaction that proceeds through an activated anhydride-like intermediate.

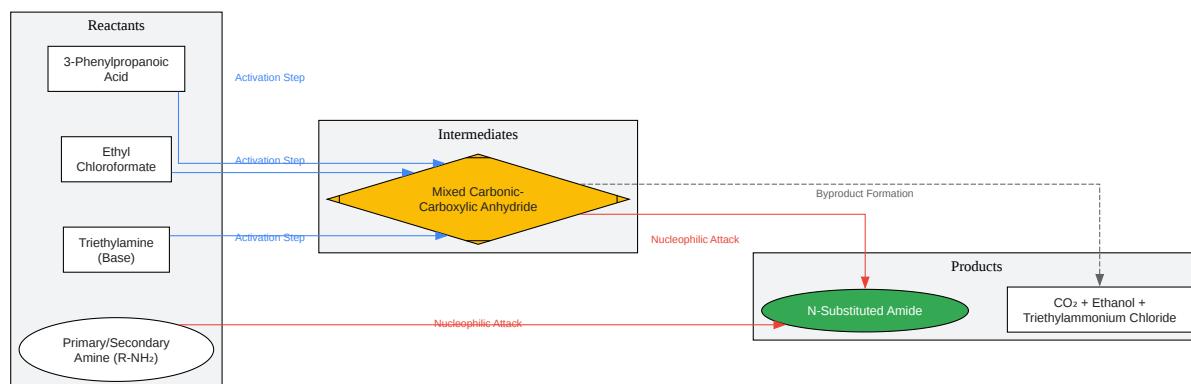
General Procedure for Direct Amide Formation

This protocol details the direct coupling of 3-phenylpropanoic acid with an amine, a common application for which **3-phenylpropanoic anhydride** would be a suitable, albeit pre-formed, reagent.

Objective: To synthesize N-(4-Methylbenzyl)-3-phenylpropionamide from 3-phenylpropanoic acid and 4-methylbenzylamine.

Materials:

- 3-Phenylpropanoic acid (0.150 g, 1.0 mmol)
- 4-Methylbenzylamine (0.13 mL, 1.0 mmol)
- Toluene (solvent)
- Dichloromethane (for recrystallization)
- Hexane (for recrystallization)


Procedure:

- Combine 3-phenylpropanoic acid (1.0 mmol) and 4-methylbenzylamine (1.0 mmol) in a suitable reaction vessel.
- Add toluene to achieve a concentration of 1.0 M.
- Heat the reaction mixture to 110 °C for approximately 20-22 hours.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or ^1H NMR spectroscopy) to confirm the consumption of starting materials.
- Upon completion, remove the toluene solvent using a rotary evaporator.
- Purify the resulting crude product by recrystallization from a dichloromethane/hexane solvent system.
- The final product, N-(4-Methylbenzyl)-3-phenylpropionamide, is recovered as an off-white solid.

Results: This procedure typically yields the desired amide product in high conversion, with isolated yields often exceeding 80%.

Reaction Pathways and Workflows

Carboxylic anhydrides are key intermediates in many coupling reactions. One of the most fundamental pathways is the formation of an amide via a mixed carbonic-carboxylic anhydride intermediate. This process involves the "activation" of a carboxylic acid, such as 3-phenylpropanoic acid, which then becomes susceptible to nucleophilic attack by an amine.

[Click to download full resolution via product page](#)

Caption: Amide synthesis via a mixed anhydride intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenylpropanoic anhydride | lookchem [lookchem.com]
- 2. 3-Phenylpropanoic anhydride | C18H18O3 | CID 13024780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-Phenylpropanoic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091862#3-phenylpropanoic-anhydride-cas-number\]](https://www.benchchem.com/product/b091862#3-phenylpropanoic-anhydride-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com